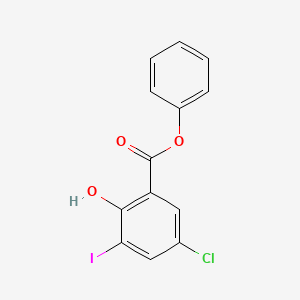![molecular formula C17H10BrN3O2S B3693568 5-BROMO-3-[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3693568.png)
5-BROMO-3-[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Vue d'ensemble
Description
5-BROMO-3-[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a bromine atom, a phenyl group, and a sulfanylideneimidazolidine moiety, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
The synthesis of 5-BROMO-3-[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The formation of the sulfanylideneimidazolidine moiety can be accomplished through the reaction of a thiourea derivative with an appropriate carbonyl compound .
Analyse Des Réactions Chimiques
5-BROMO-3-[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Applications De Recherche Scientifique
5-BROMO-3-[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 5-BROMO-3-[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes can result in antimicrobial activity.
Comparaison Avec Des Composés Similaires
5-BROMO-3-[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives, such as:
5-Bromoindole: A simpler compound with a bromine atom attached to the indole ring, known for its use in organic synthesis.
3-Phenylindole: An indole derivative with a phenyl group attached to the indole ring, used in the development of pharmaceuticals.
2,3-Dihydro-1H-indol-2-one: A core structure found in many biologically active compounds, including natural products and drugs.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-bromo-3-(4-hydroxy-3-phenyl-2-sulfanylidene-1H-imidazol-5-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2S/c18-9-6-7-12-11(8-9)13(15(22)19-12)14-16(23)21(17(24)20-14)10-4-2-1-3-5-10/h1-8,23H,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMNBLDXIQFGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


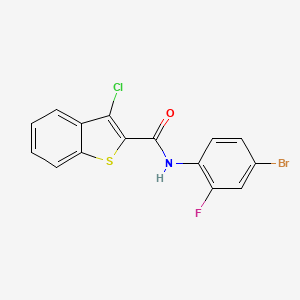
![ethyl 1-ethyl-5-[(4-methoxybenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B3693498.png)
![5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3693506.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 4-methylbenzoate](/img/structure/B3693508.png)
![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B3693509.png)
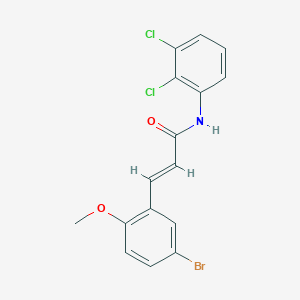
![5-[(4-bromo-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3693519.png)
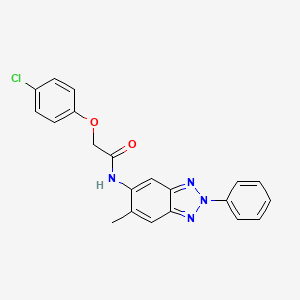
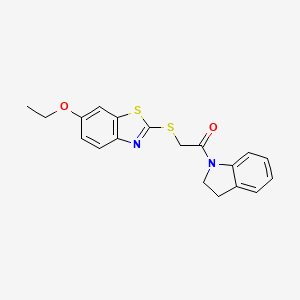
![6-iodo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3693545.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B3693550.png)
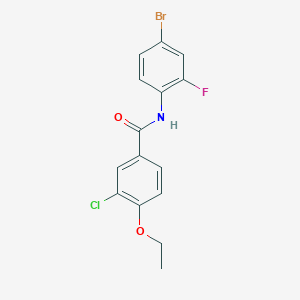
![3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3693571.png)
